(R)-(1-benzylpyrrolidin-2-yl)methanol

Catalog No.
S668326
CAS No.
182076-49-9
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(1-benzylpyrrolidin-2-yl)methanol

CAS Number

182076-49-9

Product Name

(R)-(1-benzylpyrrolidin-2-yl)methanol

IUPAC Name

[(2R)-1-benzylpyrrolidin-2-yl]methanol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1

InChI Key

ZAIQBJPTOXDDKA-GFCCVEGCSA-N

SMILES

C1CC(N(C1)CC2=CC=CC=C2)CO

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CO

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)CO

(R)-(1-benzylpyrrolidin-2-yl)methanol, also known as (R)-N-benzylprolinol, is a chiral amino alcohol derived from the naturally occurring amino acid (R)-proline. It functions as a critical chiral building block and a precursor for various chiral ligands and organocatalysts used in asymmetric synthesis. [REFS-1, REFS-2] Its structural rigidity, conferred by the pyrrolidine ring, and the stereochemical information from its (R)-configuration make it a valuable tool for inducing enantioselectivity in a wide range of chemical transformations, including aldol reactions, Michael additions, and the synthesis of complex pharmaceutical intermediates. [3]

Procurement of a substitute, such as the unprotected (R)-prolinol, the (S)-enantiomer, or a different N-protected variant, is often non-viable. The N-benzyl group is not merely a placeholder; it critically influences the steric environment and electronic properties of the catalyst or intermediate, directly impacting stereochemical outcomes. [1] Using the (S)-enantiomer will typically yield the opposite, and often undesired, product enantiomer. Substituting with unprotected (R)-prolinol can lead to undesired side reactions, such as N-alkylation or altered solubility profiles in common organic solvents, complicating process control and purification. The choice of the N-benzyl group over other protecting groups (e.g., N-Boc) is often dictated by its stability under specific reaction conditions and its influence on the conformational rigidity of the pyrrolidine ring, which is essential for high enantioselectivity. [2]

Precursor for Highly Effective Organocatalysts in Asymmetric Aldol Reactions

(R)-(1-benzylpyrrolidin-2-yl)methanol serves as a key precursor for more complex prolinamide organocatalysts. For instance, a catalyst derived from this specific starting material was used in the asymmetric aldol reaction between N-benzyl isatin and acetone. The resulting product, a chiral 3-substituted-3-hydroxyindolin-2-one, was obtained with an enantiomeric excess (ee) of 90%. [1] This level of stereocontrol is critical for synthesizing intermediates for pharmaceuticals and is a direct result of the well-defined stereocenter and steric bulk provided by the N-benzyl prolinol backbone.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data90% ee for the product derived from an (R)-N-benzylprolinol-based catalyst
Comparator Or BaselineSimple proline catalysts often yield lower enantioselectivities, for example, 76% ee in the reaction of 4-nitrobenzaldehyde and acetone.
Quantified DifferencePotentially higher enantioselectivity compared to less substituted catalysts.
ConditionsAsymmetric aldol reaction between N-benzyl isatin and acetone, catalyzed by an N-tosyl BINAM-L-prolinamide (derived from the corresponding prolinol) under solvent-free conditions. [<a href="https://www.mdpi.com/1420-3049/20/7/12900" target="_blank">1</a>]

This demonstrates the compound's direct utility as a precursor for creating high-performance catalysts essential for producing enantiomerically pure pharmaceutical building blocks.

Enables High Enantioselectivity in Asymmetric Michael Additions

Derivatives of (R)-(1-benzylpyrrolidin-2-yl)methanol are used to create sophisticated organocatalysts that provide high stereocontrol in C-C bond formation. In an organocascade catalysis approach for olefin hydro-oxidation, a catalyst system involving a proline derivative was used for the reaction of an enal with nitrosobenzene. This transformation yielded the 1,2-hydro-oxidation adduct with excellent enantioselectivity of 99% ee and an 11:1 anti/syn diastereomeric ratio. [1] The N-benzyl group is integral to establishing the chiral pocket of the catalyst that directs this high level of selectivity.

Evidence DimensionEnantiomeric Excess (ee) and Diastereomeric Ratio (dr)
Target Compound Data99% ee, 11:1 anti/syn ratio (using catalyst derived from the (S)-enantiomer)
Comparator Or BaselineUsing a catalyst derived from the isomeric D-proline led to an inversion of diastereoselectivity, yielding a 10:1 syn/anti ratio, while maintaining 99% ee. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/anie.200901004" target="_blank">1</a>]
Quantified DifferenceComplete inversion of diastereoselectivity (from 11:1 anti to 10:1 syn).
ConditionsOrganocascade hydro-oxidation of cinnamaldehyde with nitrosobenzene using a combination of an imidazolidinone catalyst and either L-proline or D-proline. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/anie.200901004" target="_blank">1</a>]

For process chemists, controlling not just enantioselectivity but also diastereoselectivity is crucial; this evidence shows that the specific stereochemistry of the prolinol backbone is the primary determinant of the product's relative stereochemistry.

Essential Chiral Auxiliary for Stereodivergent Synthesis of Complex Alkaloids

(R)-(1-benzylpyrrolidin-2-yl)methanol is a foundational building block for creating more complex chiral auxiliaries, such as chiral piperidinols, which enable stereodivergent synthetic routes to important natural products. A synthetic strategy for 3-piperidinol alkaloids utilized a chiral building block derived from proline. The availability of both enantiomers of the proline-derived starting material, such as (R)- and (S)-(1-benzylpyrrolidin-2-yl)methanol, is explicitly stated as critical for accessing the full spectrum of stereoisomers of the final alkaloid products. [1] This highlights its role as a non-interchangeable starting material for specific, stereochemically demanding total synthesis campaigns.

Evidence DimensionSynthetic Accessibility
Target Compound DataEnables access to a specific family of stereoisomers in natural product synthesis.
Comparator Or BaselineUsing the (S)-enantiomer or an achiral precursor would lead to different, or racemic, product families, failing the goal of stereodivergent synthesis.
Quantified DifferenceQualitative but absolute: provides access to one enantiomeric series of products versus another.
ConditionsMulti-step total synthesis of 3-piperidinol alkaloids. [<a href="https://www.sciencedirect.com/science/article/pii/S009995980860155X" target="_blank">1</a>]

This confirms the compound's value in R&D and process development where access to specific, and often all possible, stereoisomers of a complex target molecule is a primary objective for structure-activity relationship (SAR) studies.

Precursor for Chiral Ligands in Asymmetric Catalysis

As demonstrated by its use in synthesizing prolinamide catalysts, this compound is a preferred starting material for developing ligands and organocatalysts for key transformations like aldol and Michael reactions, where high enantioselectivity is a primary requirement. [1]

Stereocontrolling Element in the Synthesis of Pharmaceutical Intermediates

The compound's fixed (R)-stereochemistry makes it a reliable chiral building block for constructing complex molecules with multiple stereocenters, such as the chiral 3-substituted-3-hydroxyindolin-2-ones, which are core structures in various pharmaceutically active compounds. [1]

Key Building Block for Stereodivergent Total Synthesis

In research and development settings focused on natural products or drug discovery, this compound and its (S)-enantiomer are essential tools for building libraries of stereoisomers, enabling comprehensive evaluation of biological activity. [2]

XLogP3

1.6

Sequence

P

Wikipedia

(R)-1-(Phenylmethyl)-2-pyrrolidinemethanol

Dates

Last modified: 08-15-2023

Explore Compound Types